N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a phthalimide moiety, a nitrothiophene ring, and a substituted phenyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the phthalimide derivative, which is then reacted with a butylamine derivative to form the intermediate. This intermediate is further reacted with a nitrothiophene carboxylic acid derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under conditions that may include elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications: The compound’s derivatives are investigated for their use in the synthesis of pharmaceuticals, herbicides, and dyes.
Mechanism of Action
The mechanism of action of N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes or receptors that are crucial for cancer cell survival and proliferation. The nitrothiophene moiety may play a role in generating reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-(1H-indol-3-yl)acetamide
- **2-(1,3-dioxoisoindol-2-yl)-N-[4-(ethylsulfamoyl)phenyl]acetamide
- **Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate
Uniqueness
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide stands out due to its combination of a phthalimide moiety, a nitrothiophene ring, and a substituted phenyl group This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds
Properties
Molecular Formula |
C24H21N3O5S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide |
InChI |
InChI=1S/C24H21N3O5S/c1-16-8-10-17(11-9-16)25(24(30)20-12-13-21(33-20)27(31)32)14-4-5-15-26-22(28)18-6-2-3-7-19(18)23(26)29/h2-3,6-13H,4-5,14-15H2,1H3 |
InChI Key |
JHTDATFAONROTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Origin of Product |
United States |
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